Cas no 82295-98-5 ((5ξ)-3,4-di-o-acetyl-1,5-anhydro-2-deoxy-3,4-di-c-methyl-d-threo- Hex-1-enitol)

(5ξ)-3,4-di-o-acetyl-1,5-anhydro-2-deoxy-3,4-di-c-methyl-d-threo- Hex-1-enitol structure
82295-98-5 structure
商品名:(5ξ)-3,4-di-o-acetyl-1,5-anhydro-2-deoxy-3,4-di-c-methyl-d-threo- Hex-1-enitol
CAS番号:82295-98-5
MF:C10H14O6
メガワット:230.214563846588
CID:1805933

(5ξ)-3,4-di-o-acetyl-1,5-anhydro-2-deoxy-3,4-di-c-methyl-d-threo- Hex-1-enitol 化学的及び物理的性質

名前と識別子

    • (5ξ)-3,4-di-o-acetyl-1,5-anhydro-2-deoxy-3,4-di-c-methyl-d-threo- Hex-1-enitol
    • 3,4-di-O-acetyl-(D)-glucal
    • 3,4-Dinitrothiophen
    • CTK0E0398
    • 3,4-dinitro-thiophene
    • 3,4-di-O-acetyl-1,5-anhydro-2-deoxy-D-arabino-hex-1-enitol
    • Thiophene, 3,4-dinitro-
    • 3,4-di-O-acetyl-D-glucal
    • 3,4-Dinitro-thiophen
    • AKOS006373480
    • インチ: 1S/C10H14O6/c1-6(12)15-8-3-4-14-9(5-11)10(8)16-7(2)13/h3-4,8-11H,5H2,1-2H3/t8-,9-,10+/m1/s1
    • InChIKey: LBVCUTFITQDWSU-BBBLOLIVSA-N
    • ほほえんだ: O1C=C[C@H]([C@@H]([C@H]1CO)OC(C)=O)OC(C)=O

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 16
  • 回転可能化学結合数: 5

(5ξ)-3,4-di-o-acetyl-1,5-anhydro-2-deoxy-3,4-di-c-methyl-d-threo- Hex-1-enitol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM525791-1g
3,4-Di-o-acetyl-d-glucal
82295-98-5 95%
1g
$163 2024-07-23
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H60585-1g
3,4-Di-O-acetyl-D-glucal, 97%
82295-98-5 97%
1g
¥3301.00 2023-03-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1743192-5g
(2r,3s,4R)-2-(Hydroxymethyl)-3,4-dihydro-2h-pyran-3,4-diyl diacetate
82295-98-5 98%
5g
¥28224.00 2024-07-28
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H60585-250mg
3,4-Di-O-acetyl-D-glucal, 97%
82295-98-5 97%
250mg
¥1033.00 2023-03-15

(5ξ)-3,4-di-o-acetyl-1,5-anhydro-2-deoxy-3,4-di-c-methyl-d-threo- Hex-1-enitol 関連文献

(5ξ)-3,4-di-o-acetyl-1,5-anhydro-2-deoxy-3,4-di-c-methyl-d-threo- Hex-1-enitolに関する追加情報

The Compound CAS No 82295-98-5: (5ξ)-3,4-di-O-acetyl-1,5-anhydro-2-deoxy-3,4-di-C-methyl-D-threo-Hex-1-enitol

The compound with CAS No 82295-98-5, known as (5ξ)-3,4-di-O-acetyl-1,5-anhydro-2-deoxy-3,4-di-C-methyl-D-threo-Hex-1-enitol, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry and biochemistry. This compound is notable for its complex structure and unique stereochemistry, which are critical for its potential applications in drug discovery and biotechnology. The long-chain sugar derivative exhibits intriguing properties that make it a subject of interest for researchers worldwide.

Recent studies have highlighted the biological activity of this compound, particularly its potential as a lead molecule in the development of novel therapeutic agents. The anhydro structure and the presence of acetyl groups contribute to its stability and bioavailability, making it a promising candidate for further exploration. Researchers have also investigated its stereochemical properties, which play a crucial role in determining its interactions with biological systems.

One of the most fascinating aspects of this compound is its synthesis pathway. Scientists have developed innovative methods to synthesize (5ξ)-3,4-di-O-acetyl-1,5-anhydro-2-deoxy-3,4-di-C-methyl-D-threo-Hex-1-enitol, leveraging advanced techniques such as enzymatic catalysis and stereoselective reactions. These methods not only enhance the efficiency of synthesis but also pave the way for large-scale production if needed.

The compound's biological activity has been extensively studied in vitro and in vivo. Experimental data suggest that it exhibits potent antimicrobial properties, particularly against Gram-positive bacteria. Additionally, preliminary studies indicate that it may possess anticancer activity, though further research is required to confirm these findings. The sugar derivative's ability to modulate cellular signaling pathways makes it a valuable tool in understanding complex biological processes.

From an industrial perspective, the compound's stability under various conditions makes it suitable for use in pharmaceutical formulations. Its shelf-life and compatibility with different excipients are advantageous for drug delivery systems. Moreover, the compound's low toxicity profile observed in preclinical studies underscores its potential as a safe therapeutic agent.

Looking ahead, researchers are exploring the possibility of modifying this compound to enhance its pharmacokinetic properties. By altering specific functional groups or incorporating additional substituents, scientists aim to improve its absorption, distribution, metabolism, and excretion (ADME) characteristics. Such modifications could significantly expand its therapeutic applications.

In conclusion, CAS No 82295-98-5 represents a cutting-edge molecule with immense potential in the fields of medicine and biotechnology. Its unique structure, coupled with promising biological activity and favorable physicochemical properties, positions it as a key player in future drug development efforts. As research continues to unravel its full potential, this compound stands at the forefront of scientific innovation.

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Amadis Chemical Company Limited
(CAS:82295-98-5)(5ξ)-3,4-di-o-acetyl-1,5-anhydro-2-deoxy-3,4-di-c-methyl-d-threo- Hex-1-enitol
A922697
清らかである:99%
はかる:5g
価格 ($):1354.0